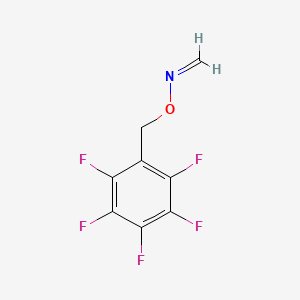

O-(2,3,4,5,6-Pentafluorobenzyl)formaldoxime

Overview

Description

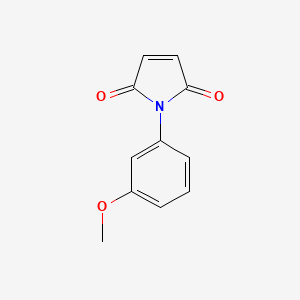

O-(2,3,4,5,6-Pentafluorobenzyl)formaldoxime (PFBO) is an organofluorine compound with a wide range of applications in scientific research. It is a formaldoxime derivative, which is a type of compound that can be used to detect and measure the presence of certain types of molecules. PFBO is one of the most commonly used formaldoxime derivatives, due to its unique properties and its ability to be synthesized easily.

Scientific Research Applications

Environmental Chemistry and Atmospheric Studies

One significant application of O-(2,3,4,5,6-pentafluorobenzyl)formaldoxime is in the study of atmospheric environmental chemistry. For instance, its use in Solid Phase Microextraction (SPME) coupled with Proton Transfer Reaction Mass Spectrometry (PTR-MS) has been documented for sampling and quantifying unsaturated dicarbonyl products resulting from the photo-oxidation of furans. This method facilitates the analysis of compounds that have environmental implications due to their role in atmospheric chemistry and potential impact on air quality (Alvarez et al., 2009).

Analytical Chemistry

In analytical chemistry, this compound is utilized for its derivatizing properties, especially in gas chromatography. For example, it has been applied in the vapor-phase gas-chromatographic determination of formaldehyde in urine, showcasing its utility in developing sensitive and specific detection methods for volatile organic compounds. This application is critical in both environmental monitoring and clinical diagnostics, providing a methodological foundation for accurately measuring trace amounts of harmful substances in complex matrices (Alekseenko & Zhurba, 2018).

Biochemical and Clinical Research

The compound's application extends into biochemical research, where it's used in the analysis of biological fluids. For instance, its derivatization capabilities have facilitated the analysis of corticosteroids in biological samples, improving the sensitivity and specificity of gas chromatography/negative ion chemical ionization mass spectrometry. This application is particularly relevant in clinical research and diagnostics, where accurate quantification of hormones and other bioactive molecules is essential for understanding physiological and pathological processes (Midgley et al., 1989).

Pharmacology and Therapeutic Research

Additionally, this compound has found applications in pharmacological research, particularly in the synthesis of novel compounds with potential therapeutic applications. For example, its use in the synthesis of trisubstituted imidazoles, which are explored as amino acid mimetics with a C-terminal imidazole, underscores its role in advancing drug discovery and development processes. This synthesis route opens up possibilities for creating novel bioactive compounds with specific biological activities, highlighting the compound's utility in medicinal chemistry (Zaman, Mitsuru, & Abell, 2005).

Mechanism of Action

Target of Action

It is known to be used as a derivatizing agent , suggesting that it interacts with various compounds to alter their chemical structure for analysis.

Mode of Action

O-(2,3,4,5,6-Pentafluorobenzyl)formaldoxime acts as a derivatizing agent. It is used for the derivatization of metabolites with carbonyl groups . This interaction results in the formation of a new compound that can be more easily detected or analyzed.

Biochemical Pathways

It is used in the analysis of various aldehydes, which are involved in numerous biochemical pathways .

Result of Action

The molecular and cellular effects of this compound’s action are primarily observed in the changes it induces in other compounds. It is used to derivatize aldehydes, facilitating their detection and analysis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it is sensitive to heat , indicating that temperature can affect its stability and efficacy. Furthermore, its use in laboratory settings means that factors such as pH, solvent used, and reaction conditions can also influence its action.

Properties

IUPAC Name |

N-[(2,3,4,5,6-pentafluorophenyl)methoxy]methanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F5NO/c1-14-15-2-3-4(9)6(11)8(13)7(12)5(3)10/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRTQFRQWTUMMTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=NOCC1=C(C(=C(C(=C1F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10345191 | |

| Record name | O-(2,3,4,5,6-Pentafluorobenzyl)formaldoxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86356-73-2 | |

| Record name | O-(2,3,4,5,6-Pentafluorobenzyl)formaldoxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Formaldehyde O-pentafluorophenylmethyl-oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Methyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1580709.png)

![2-chloro-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1580718.png)

![2-chloro-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B1580719.png)